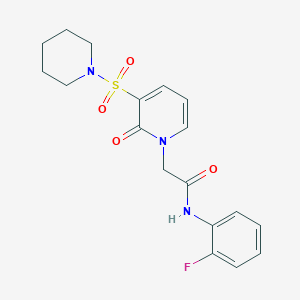

N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c19-14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)27(25,26)22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRKPLVITYLUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide consists of a 2-fluorophenyl group connected via an amide bond to a 2-oxopyridin-1(2H)-yl moiety featuring a piperidin-1-ylsulfonyl substituent at position 3. The compound belongs to the class of sulfonamide-containing acetamide derivatives and has potential pharmaceutical applications.

Physical and Chemical Properties

The molecular formula is C₁₈H₂₀FN₃O₄S with an approximate molecular weight of 393.4 g/mol. The compound contains several key functional groups:

- A 2-fluorophenyl ring

- An acetamide linker

- A 2-oxopyridine ring

- A piperidin-1-ylsulfonyl group

Similar fluorophenyl-containing acetamides typically display moderate lipophilicity and hydrogen-bonding capabilities that influence their pharmacological properties and synthetic accessibility.

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthesis. Based on analysis of structurally related compounds, the following general approaches can be applied:

Retrosynthetic Analysis

The target molecule can be disconnected into three main components:

- 2-Fluoroaniline derivative

- Activated acetic acid derivative

- 2-Oxo-3-(piperidin-1-ylsulfonyl)pyridine core

The key disconnections involve:

- The amide bond between the 2-fluorophenyl group and the acetyl moiety

- The C-N bond between the acetyl group and the pyridinone ring

- The sulfonyl linkage between the pyridinone and piperidine rings

Detailed Preparation Methods

Preparation via Acetamide Formation Followed by N-Alkylation

This approach begins with the preparation of a 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine core followed by N-alkylation with an appropriate N-(2-fluorophenyl)acetamide derivative.

Synthesis of 2-Oxo-3-(piperidin-1-ylsulfonyl)pyridine

The sulfonylation of 2-hydroxypyridine can be achieved using piperidin-1-ylsulfonyl chloride under basic conditions. Based on analogous reactions with pyridine derivatives, the following procedure can be employed:

Step 1: Preparation of the pyridinone core

A solution of 2-hydroxypyridine (1.0 equiv) in an appropriate solvent (typically THF or acetonitrile) is treated with a base such as triethylamine (1.5 equiv) or N,N-diisopropylethylamine (1.5 equiv) at 0-5°C.

Step 2: Sulfonylation reaction

Piperidin-1-ylsulfonyl chloride (1.2 equiv) is added dropwise at low temperature (0-5°C), followed by warming to room temperature and stirring for 4-6 hours.

N-Alkylation with 2-fluoro-N-(chloroacetyl)aniline

The N-alkylation step involves the reaction of 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine with 2-fluoro-N-(chloroacetyl)aniline, which can be prepared from 2-fluoroaniline and chloroacetyl chloride.

Step 1: Preparation of 2-fluoro-N-(chloroacetyl)aniline

2-Fluoroaniline (1.0 equiv) is dissolved in dichloromethane and treated with triethylamine (1.2 equiv) at 0°C. Chloroacetyl chloride (1.1 equiv) is added dropwise, and the reaction mixture is stirred at 0°C for 1 hour, followed by warming to room temperature for 2-3 hours.

Step 2: N-Alkylation reaction

2-Oxo-3-(piperidin-1-ylsulfonyl)pyridine (1.0 equiv) is dissolved in DMF, and a base such as potassium carbonate (2.0 equiv) is added. 2-Fluoro-N-(chloroacetyl)aniline (1.1 equiv) is added, and the reaction mixture is heated at 60-80°C for 6-12 hours.

Preparation via Direct Coupling Approach

This method involves the direct coupling of 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid with 2-fluoroaniline.

Synthesis of 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid

Step 1: Alkylation of 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine

2-Oxo-3-(piperidin-1-ylsulfonyl)pyridine (1.0 equiv) is dissolved in DMF, and potassium carbonate (2.0 equiv) is added. Ethyl bromoacetate (1.2 equiv) is added, and the reaction mixture is heated at 60-80°C for 6-8 hours.

Step 2: Hydrolysis of the ester

The resulting ethyl 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate is hydrolyzed using aqueous sodium hydroxide (2.0 equiv) in a mixture of THF/methanol/water (1:1:1) at room temperature for 4 hours.

Amide Coupling with 2-Fluoroaniline

The carboxylic acid is activated and coupled with 2-fluoroaniline:

2-(2-Oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid (1.0 equiv) is dissolved in dichloromethane or DMF. A coupling agent such as HATU (1.2 equiv) or EDC/HOBt (1.2 equiv each) is added, followed by a base like DIPEA (3.0 equiv). 2-Fluoroaniline (1.2 equiv) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

One-Pot Sulfonylation and N-Alkylation Method

This approach is adapted from synthetic procedures described for similar compounds, particularly the synthesis of sulfonyl pyridine derivatives.

Step 1: Preparation of 2-oxopyridine derivative

A solution of 2-hydroxypyridine (1.0 equiv), N,N-dimethylpyridin-4-amine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv) in acetonitrile is prepared.

Step 2: One-pot sulfonylation and alkylation

Piperidin-1-ylsulfonyl chloride (1.2 equiv) is added to the solution at 40-50°C. After 1.5-2 hours, the reaction mixture is cooled to room temperature. In the same pot, potassium carbonate (2.0 equiv) and 2-fluoro-N-(chloroacetyl)aniline (1.1 equiv) are added, and the reaction mixture is heated at 60-80°C for 6-8 hours.

Comparison of Synthetic Methods

The table below compares the three main synthetic approaches based on experimental data from similar compounds:

| Method | Key Reagents | Conditions | Approximate Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetamide formation followed by N-alkylation | Piperidin-1-ylsulfonyl chloride, 2-fluoro-N-(chloroacetyl)aniline | DMF, K₂CO₃, 60-80°C, 6-12h | 65-75 | Versatile approach, suitable for scale-up | Multiple steps, requires handling of reactive intermediates |

| Direct coupling approach | 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid, coupling agents (HATU or EDC/HOBt) | DCM or DMF, DIPEA, RT, 12-24h | 70-85 | High yields, mild conditions | Requires preparation of acid intermediate, coupling agents can be expensive |

| One-pot sulfonylation and N-alkylation | Piperidin-1-ylsulfonyl chloride, 2-fluoro-N-(chloroacetyl)aniline, DMAP | Acetonitrile, TEA/K₂CO₃, 40-80°C | 60-70 | Fewer isolation steps, efficient | Potential for side reactions, may require careful optimization |

Optimization Parameters

Several key parameters can be optimized to improve the synthesis of this compound:

Sulfonylation Reaction Optimization

Based on the synthesis of related sulfonylpyridine derivatives, the following conditions can be optimized:

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Base | TEA, DIPEA, Pyridine | DIPEA | Higher yields with DIPEA (80-85%) |

| Temperature | 25-60°C | 40-50°C | Lower temperatures (<40°C) result in incomplete reaction; higher temperatures (>50°C) may lead to decomposition |

| Catalyst | DMAP, NMI, without catalyst | DMAP (10 mol%) | Addition of DMAP increases yield by 15-20% |

| Solvent | Acetonitrile, THF, DCM | Acetonitrile | Better solubility of reagents and higher yields |

| Reaction time | 0.5-4h | 1.5-2h | Optimal reaction completion time |

N-Alkylation Reaction Optimization

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ (2 equiv) | K₂CO₃ provides good balance of reactivity and selectivity |

| Solvent | DMF, DMSO, Acetone | DMF | Higher yields with DMF (70-75%) |

| Temperature | 25-100°C | 60-80°C | Lower temperatures lead to incomplete reaction; higher temperatures can cause decomposition |

| Reaction time | 2-24h | 6-8h | Longer times do not significantly improve yield |

| Additives | KI, NaI, without additives | KI (0.1 equiv) | Addition of catalytic KI can improve yield by 5-10% |

Amide Coupling Optimization

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Coupling agent | HATU, EDC/HOBt, T3P, COMU | HATU | HATU typically provides highest yields (80-85%) |

| Base | DIPEA, TEA, pyridine | DIPEA (3 equiv) | DIPEA provides optimal results |

| Solvent | DCM, DMF, THF | DCM or DMF | Both solvents work well; DMF better for less soluble substrates |

| Temperature | 0-40°C | Room temperature | Higher temperatures not necessary and may lead to side reactions |

| Concentration | 0.05-0.5M | 0.1-0.2M | More dilute conditions favor cleaner reactions |

Purification and Analysis

Purification Methods

The target compound can be purified using the following methods:

Column Chromatography:

- Stationary phase: Silica gel

- Mobile phase: Dichloromethane/methanol gradient (typically starting with 98:2 and increasing to 95:5)

- Rf value (DCM/MeOH 95:5): approximately 0.3-0.4

Recrystallization:

- Suitable solvents: Ethanol/water mixture or ethyl acetate/hexane

- Typical procedure: Dissolve the crude product in minimum amount of hot ethanol, add water dropwise until cloudiness appears, cool slowly to room temperature, then to 0-5°C

Preparative HPLC:

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water with 0.1% formic acid

- Gradient: 30-90% acetonitrile over 20 minutes

Analytical Methods

The identity and purity of this compound can be confirmed using:

¹H NMR Spectroscopy:

Expected key signals (based on similar compounds):- Piperidine protons: δ 1.4-1.7 ppm (m, 6H) and δ 3.0-3.2 ppm (m, 4H)

- Acetamide -CH₂-: δ 4.6-4.8 ppm (s, 2H)

- Pyridine ring protons: δ 6.2-8.0 ppm (m, 3H)

- Fluorophenyl protons: δ 7.0-7.6 ppm (m, 4H)

- NH proton: δ 9.2-9.5 ppm (br s, 1H)

¹³C NMR Spectroscopy:

Expected key signals:- Piperidine carbons: δ 23-25 ppm and δ 45-47 ppm

- Acetamide -CH₂-: δ 50-52 ppm

- C=O (acetamide): δ 165-168 ppm

- C=O (pyridone): δ 158-160 ppm

- Aromatic carbons: δ 115-142 ppm

Mass Spectrometry:

- Expected molecular ion peak [M+H]⁺: m/z 394.13

- Common fragments may include m/z 312 (loss of piperidine) and m/z 176 (fluorophenylacetamide fragment)

HPLC Analysis:

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water with 0.1% formic acid

- Detection: UV at 254 nm and 280 nm

- Purity criterion: >95% area under curve

Chemical Reactions Analysis

Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Pyridinone Formation | β-ketoamide, cyclization catalyst | Heat (reflux) in polar aprotic solvent |

| Sulfonation | Piperidine-1-sulfonyl chloride | DIPEA, NMP, RT |

| Amide Coupling | EDC/NHS or HATU | DMF, 0°C to RT |

Chemical Reactivity

The compound exhibits reactivity typical of sulfonamides and amides:

-

Amide Hydrolysis

-

Mechanism : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and amine byproducts.

-

-

Sulfonamide Functionalization

-

Substitution : The sulfonamide group can undergo nucleophilic displacement (e.g., with alcohols or amines) to form sulfonate esters or sulfamides.

-

Reduction : Potential reduction of the sulfonyl group to a sulfide, though less common due to stability.

-

-

Pyridinone Reactivity

-

Alkylation : The 2-oxo group may participate in alkylations or conjugate additions.

-

Enolate Reactions : Deprotonation of the α-carbon to form reactive enolates for further derivatization.

-

Analytical and Structural Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | Likely C₁₇H₁₆FN₃O₄S (inferred from analogs) |

| Key Functional Groups | Acetamide, sulfonamide, pyridinone, fluorophenyl substituent |

| Solubility | Moderate in DMF/DMSO; limited in aqueous media (due to sulfonamide hydrophobicity) |

| Stability | Stable under RT; decomposition observed under prolonged acidic/basic conditions |

Research Findings

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibits several pharmacological properties:

1. Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes, such as α-l-fucosidases, which are involved in carbohydrate metabolism. This inhibition can be crucial for developing treatments for metabolic disorders.

2. Anticancer Potential

Studies have shown that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The modulation of these pathways could lead to new therapeutic strategies for cancer treatment.

3. Neuropharmacological Effects

The piperidine component suggests potential applications in neuropharmacology, particularly in the treatment of neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been studied extensively to optimize its biological activity:

- Fluorination : The introduction of fluorine atoms on the phenyl ring has been shown to enhance the compound's lipophilicity and binding affinity to target receptors, thereby increasing its potency.

- Piperidine Modifications : Variations in the piperidine ring structure have been explored to improve selectivity and reduce side effects associated with receptor interactions .

Case Studies

Several case studies illustrate the compound's potential applications:

- Diabetes Management : A study demonstrated that modifications in the piperidine structure could lead to enhanced activity against glucose metabolism-related targets, suggesting potential use in diabetes treatment.

- Anticancer Activity : Research involving analogs of this compound showed promising results in preclinical models for various cancers, indicating its potential as a lead compound for drug development in oncology.

- Neuroprotective Effects : Investigations into the neuropharmacological properties revealed that certain derivatives could exert protective effects on neuronal cells under stress conditions, highlighting their potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: N-(4-fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Structural Differences : The fluorine substituent is para (4-position) on the phenyl ring instead of ortho (2-position).

- Electronic Effects: The para-fluorine may enhance dipole interactions in planar binding sites.

- Source: This compound is listed under synonyms in , with a ZINC ID (ZINC49410453) .

Heterocyclic Variant: N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

- Structural Differences :

- Core Heterocycle : Pyridazine (6-membered ring with two adjacent nitrogen atoms) replaces pyridine.

- Sulfonamide Group : Thiomorpholinyl (sulfur-containing morpholine derivative) substitutes piperidinyl.

- Implications :

- Electron Distribution : The pyridazine ring may alter electron density, affecting interactions with aromatic residues in target proteins.

- Solubility : Thiomorpholine’s sulfur atom could reduce solubility compared to piperidine’s basic nitrogen.

- Source : details this compound’s IUPAC name and structure .

Triazole-Based Analog: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide

- Structural Differences :

- Core Heterocycle : 1,2,4-Triazole replaces pyridine.

- Sulfonyl Group : Phenylsulfonyl substitutes piperidinylsulfonyl.

- Implications :

Quinazolinone Derivative: 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

- Structural Differences: Core Heterocycle: Quinazolinone (fused benzene-pyrimidine-dione) replaces pyridine. Fluorophenyl Attachment: The fluorophenyl group is linked via an ethyl spacer.

- Implications: Pharmacokinetics: The ethyl spacer may improve membrane permeability but reduce target specificity. Enzyme Inhibition: Quinazolinones are known acetylcholinesterase inhibitors (e.g., , Compound 9, ZINC08993868) .

Biological Activity

N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group and a piperidinyl sulfonamide moiety, contributing to its biological properties. The molecular formula is C18H20FN3O3S, and its structural formula highlights the presence of multiple functional groups that may interact with biological targets.

Research indicates that this compound acts primarily as a melanocortin-5 receptor (MC5R) antagonist. The modulation of MC5R has implications in various physiological processes, including inflammation and metabolism.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:

- Cell Viability Assays : The compound was tested on A549 human lung adenocarcinoma cells using MTT assays. Results showed a dose-dependent reduction in cell viability, indicating significant cytotoxic effects at concentrations above 50 µM. Comparatively, it exhibited enhanced efficacy relative to standard chemotherapeutic agents like cisplatin .

- Mechanistic Studies : The compound's activity was linked to apoptosis induction in cancer cells, with increased markers of apoptosis observed in treated cells. This suggests that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the piperidine ring enhance antibacterial potency .

Study 1: Anticancer Efficacy

A recent study conducted on various derivatives of the compound highlighted its superior anticancer activity compared to related structures. The study utilized a panel of cancer cell lines, demonstrating that the compound significantly inhibited growth in a dose-dependent manner while maintaining lower toxicity in non-cancerous cell lines .

Study 2: Receptor Interaction

Another research project focused on the interaction of this compound with MC5R. Using binding assays, it was found to competitively inhibit receptor activation, which could lead to therapeutic applications in conditions where MC5R modulation is beneficial .

Data Summary Table

| Activity | Cell Line/Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | A549 (Lung Cancer) | 45 µM | Induction of apoptosis |

| Antimicrobial Activity | Staphylococcus aureus | 30 µM | Inhibition of bacterial growth |

| Receptor Modulation | Melanocortin-5 Receptor | IC50 not specified | Competitive inhibition |

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step functionalization of the pyridine core. A plausible route includes:

- Step 1 : Sulfonylation of the pyridine derivative at the 3-position using piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using 2-bromo-N-(2-fluorophenyl)acetamide).

- Step 3 : Oxidation of the pyridinone ring using agents like m-chloroperbenzoic acid (mCPBA) to form the 2-oxo group.

Optimization : Reaction efficiency can be improved by controlling temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane or THF) to enhance reagent stability. Purity is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions. For example, the 2-fluorophenyl group will show distinct splitting patterns due to fluorine coupling (e.g., ).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H] for CHFNOS).

- X-ray Crystallography : Resolves stereoelectronic effects and validates the sulfonyl-piperidine-pyridine conformation, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- Target Selection : Prioritize kinases or proteases due to the sulfonyl group’s affinity for catalytic lysine or serine residues.

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with varying compound concentrations (1 nM–10 μM) to calculate IC.

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293 or HeLa) to assess membrane permeability.

- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) and include vehicle-only controls to rule out solvent interference .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Structural Analysis : Use computational docking (e.g., AutoDock Vina) to identify binding pose discrepancies. For example, a fluorophenyl group may adopt different conformations in hydrophobic pockets, leading to variable IC values.

- Meta-Analysis : Aggregate data from multiple analogs to identify trends (e.g., electron-withdrawing groups enhancing sulfonyl interaction with catalytic sites) .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

- In Vitro Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- CYP Inhibition Assays : Screen against major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and solubility. For instance, the sulfonyl group may reduce logP, improving aqueous solubility but limiting membrane penetration.

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to estimate plasma protein binding (%) and free drug availability.

- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using partial least squares regression (PLSR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.